

# Application Note: Determination of 16-O-Methylcafestol in Coffee Blends by HPLC-UV

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## Compound of Interest

Compound Name: 16-O-Methylcafestol

Cat. No.: B593698

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## Abstract

This application note describes a detailed and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of **16-O-Methylcafestol** (16-OMC) in roasted coffee blends. 16-OMC is a key chemical marker used to differentiate between *Coffea canephora* (Robusta), where it is present in significant amounts, and *Coffea arabica* (Arabica), where it is found in negligible quantities. The accurate determination of 16-OMC is crucial for the quality control and authentication of coffee products, ensuring the integrity of "100% Arabica" claims. The method is based on the German standard DIN 10779 and involves a robust sample preparation procedure followed by reversed-phase HPLC analysis.[1][2] This document provides comprehensive experimental protocols, method validation data, and expected quantitative ranges for researchers, scientists, and professionals in the food and beverage industry.

## Introduction

Coffee is one of the most widely consumed beverages globally, with Arabica and Robusta being the two primary species of commercial importance. Arabica beans are generally considered to be of higher quality and command a higher price than Robusta beans. Consequently, the adulteration of Arabica coffee with the less expensive Robusta is a significant issue in the coffee industry. **16-O-Methylcafestol**, a diterpene found almost exclusively in Robusta coffee, serves as a reliable marker for detecting such adulteration.[3] The German standard method DIN 10779 provides a validated HPLC-based approach for the

quantification of 16-OMC.[1][2] This application note outlines a detailed protocol for this method, making it accessible for routine quality control and research applications.

## Quantitative Data Summary

The concentration of **16-O-Methylcafestol** is a clear indicator of the presence of Robusta coffee in a blend. The following table summarizes the typical quantitative ranges of 16-OMC found in Robusta and Arabica coffee varieties.

Coffee Variety	16-O-Methylcafestol (mg/kg)
Coffea arabica (Arabica)	Not typically detected or < 50 mg/kg
Coffea canephora (Robusta)	1005.55 - 3208.32

Note: The presence of 16-OMC in concentrations above 50 mg/kg in a product labeled as "100% Arabica" is a strong indication of adulteration with Robusta coffee.[3]

## HPLC Method Validation Data

The described HPLC-UV method has been validated to ensure its reliability for the quantification of **16-O-Methylcafestol**. The following tables summarize the key validation parameters.

Table 1: System Performance and Linearity

Parameter	Value
Calibration Range	0.781 - 100 mg/L
Correlation Coefficient ( $r^2$ )	> 0.999
Limit of Detection (LOD)	0.170 mg/L (170 ppb)
Limit of Quantitation (LOQ)	0.580 mg/L (580 ppb)

Table 2: Precision and Accuracy

Parameter	Value
Retention Time RSD	< 0.1%
Peak Area RSD	< 0.2%
Accuracy	90.6%

Data is based on a validated method according to DIN 10779.[2]

## Experimental Protocols

### Sample Preparation

The sample preparation process is critical for the accurate determination of 16-OMC and involves lipid extraction followed by saponification to release the free diterpene.

#### 1.1. Lipid Extraction (Soxhlet)

- Weigh 5 g of roasted and finely ground coffee into a Soxhlet extraction thimble.
- Add 20 g of anhydrous sodium sulfate to the coffee grounds and mix.
- Place the thimble in a Soxhlet extractor.
- Extract the coffee lipids for 5 hours with tert-butyl methyl ether (tBME) at a rate of 4-5 cycles per hour.
- After extraction, evaporate the tBME under vacuum to obtain the coffee oil.
- Dissolve the residue in 50 mL of tBME in a volumetric flask.

#### 1.2. Saponification

- Transfer 20 mL of the tBME extract to a round-bottom flask and evaporate the solvent.
- Add 40 mL of ethanolic potassium hydroxide solution (10 g KOH in 100 mL water and 900 mL ethanol).

- Add approximately 25 mg of sodium ascorbate and boiling chips.
- Reflux the mixture for 2 hours.

### 1.3. Extraction of Unsaponifiable Matter

- After cooling, transfer the saponified mixture to a separatory funnel.
- Rinse the round-bottom flask with 25 mL of methanol and add it to the separatory funnel along with 20 mL of 10% NaCl solution.
- Extract the mixture twice with 100 mL of tBME for 3 minutes each time.
- Combine the tBME phases and wash with 100 mL of 2% NaCl solution.
- Dry the tBME phase over anhydrous sodium sulfate.
- Evaporate the tBME to dryness under vacuum.

### 1.4. Final Sample Preparation for HPLC

- Dissolve the residue in 20 mL of dichloromethane in a volumetric flask.
- Transfer a 2 mL aliquot to a vial and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 2 mL of acetonitrile/water (50/50, v/v).
- Filter the solution through a 0.45  $\mu$ m syringe filter into an HPLC vial for analysis.<sup>[2]</sup>

## HPLC-UV Analysis

### 2.1. Chromatographic Conditions

Parameter	Condition 1	Condition 2 (Solvent Saver)
Column	Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm	Poroshell 120 EC-C18, 3.0 x 150 mm, 2.7 µm
Mobile Phase	Acetonitrile : Water (50:50, v/v)	Acetonitrile : Water (50:50, v/v)
Flow Rate	1.0 mL/min	0.43 mL/min
Injection Volume	20 µL	8.6 µL
Column Temperature	Ambient	Ambient
UV Detection	220 nm	220 nm

## 2.2. Standard Preparation

- Prepare a stock solution of **16-O-Methylcafestol** at a concentration of 200 mg/L in acetonitrile.
- Prepare a working stock solution of 100 mg/L by diluting the stock solution with acetonitrile/water (50/50, v/v).
- Generate a series of calibration standards (e.g., 0.781, 1.56, 3.13, 6.25, 12.5, 25, 50, and 100 mg/L) by serial dilution of the working stock solution with the mobile phase.

**2.3. Quantification** Create a calibration curve by plotting the peak area of 16-OMC against the concentration of the prepared standards. Determine the concentration of 16-OMC in the sample extracts by interpolation from the calibration curve. The final concentration in the coffee sample is calculated by taking into account the initial sample weight and dilution factors.

## Experimental Workflow Diagram



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Caption: Experimental workflow for 16-OMC determination.

## Conclusion

The HPLC-UV method described in this application note, based on the DIN 10779 standard, provides a reliable and robust approach for the quantification of **16-O-Methylcafestol** in roasted coffee blends. The detailed sample preparation and chromatographic conditions, along with the presented validation data, demonstrate the method's suitability for routine quality control and authenticity testing in the coffee industry. This method can be effectively implemented by researchers and drug development professionals for the accurate assessment of coffee blend composition.

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